molecular formula C20H12O5 B161908 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid CAS No. 518-45-6

2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No. B161908
CAS RN: 518-45-6
M. Wt: 332.3 g/mol
InChI Key: GNBHRKFJIUUOQI-UHFFFAOYSA-N
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Description

“2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid” is a chemical compound with the molecular formula C20H12O5 . It is also known as fluorescein .


Molecular Structure Analysis

The molecular structure of this compound consists of a xanthene backbone (a tricyclic structure formed by two benzene rings joined by a pyran ring) with a benzoic acid group attached . The presence of the hydroxy and oxo groups in the xanthene structure and the carboxylic acid group in the benzoic acid moiety contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 332.31 . It is slightly soluble in water . The compound may exhibit fluorescence, a property common to xanthene derivatives .

Scientific Research Applications

1. Fluorescence Probes for Reactive Oxygen Species Detection

2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its variants have been developed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. They are particularly useful in differentiating hROS from other reactive oxygen species and have been applied to living cells for visualizing reactive species generated in stimulated neutrophils, suggesting potential applications in biological and chemical studies (Setsukinai et al., 2003).

2. Corrosion Inhibition in Mild Steel

Methyl and ethyl esters of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate have been synthesized and characterized for their application in inhibiting corrosion of mild steel in acidic media. These compounds act as good inhibitors by adsorbing onto the steel surface, demonstrating their potential in materials science and engineering (Arrousse et al., 2021).

3. Selective Detection of Biological Molecules

A hybrid xanthene-based fluorescent sensor incorporating 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid structure has been designed for selective detection of cysteine. It displays a visible color change observable by the naked eye and demonstrates high selectivity and sensitivity, making it valuable for biological applications, including detecting cysteine in human breast adenocarcinoma cells (Peng et al., 2020).

4. Zinc(II) Sensing in Biological Systems

Derivatives of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid have been synthesized for sensing biological Zn(II). These compounds show significant fluorescence enhancements upon Zn(II) coordination, demonstrating their potential as biological sensors. Their properties allow for their use in microscopy studies, indicating their applicability in cellular and molecular biology (Nolan et al., 2005).

Safety And Hazards

This compound may be combustible and could cause irritation to the skin, eyes, and respiratory system . It may produce harmful combustion products like carbon monoxide and carbon dioxide .

properties

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGGGCXBWXHKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031482
Record name 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

CAS RN

518-45-6
Record name 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Reactant of Route 5
2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Citations

For This Compound
131
Citations
N Arrousse, A Nahlé, EH Mabrouk, R Salim… - Surface Engineering …, 2021 - Springer
In this present work, the theoretical study of the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, using the …
Number of citations: 11 link.springer.com
LM Hyman, KJ Franz - Inorganica chimica acta, 2012 - Elsevier
Described here is the development of two boronic ester-based fluorescent prochelators, FloB (2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-4(5)-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-…
Number of citations: 11 www.sciencedirect.com
Y Yamada, T Fujii, R Ishijima, H Tachibana… - Bioorganic & medicinal …, 2011 - Elsevier
High mobility group box1 (HMGB1) is a non-histone chromatin chromosomal protein playing an important role in chromatin architecture and transcriptional regulation. Recently, HMGB1 …
Number of citations: 28 www.sciencedirect.com
S Sunaga, A Yoshimori, D Shiokawa… - Bioorganic & medicinal …, 2006 - Elsevier
DNase γ, a member of the DNase I family, has been suggested to cause DNA fragmentation during apoptosis. We recently identified 4-(4,6-dichloro-[1,3,5]-triazine-2-ylamino)-2-(6-…
Number of citations: 11 www.sciencedirect.com
S Sunaga, T Kobayashi, A Yoshimori… - Biochemical and …, 2004 - Elsevier
The internucleosomal cleavage of genomic DNA is the biochemical hallmark of apoptosis. DNase γ, a Ca 2+ /Mg 2+ -dependent endonuclease, has been suggested to be one of the …
Number of citations: 25 www.sciencedirect.com
MN Chrétien, B Shen, H García… - Photochemistry and …, 2004 - Wiley Online Library
Fluorescein (2‐(6‐hydroxy‐3‐oxo‐(3H)‐xanthen‐9‐yl) benzoic acid) has been prepared inside the pores of zeolite‐Y via ship‐in‐a‐bottle synthesis. Fluorescein, whose dimensions …
Number of citations: 22 onlinelibrary.wiley.com
PH Chen, YS Fu, YM Wang, KH Yang… - The Scientific World …, 2014 - hindawi.com
Hydrogen sulfide (H 2 S) and nitric oxide (NO), two endogenous gaseous molecules in endothelial cells, got increased attention with respect to their protective roles in the …
Number of citations: 32 www.hindawi.com
Q Wang, SA Haughey, YM Sun, SA Eremin… - Analytical and …, 2011 - Springer
A fluorescence polarization immunoassay (FPIA) based on a polyclonal antibody was developed for the determination of melamine in milk. To obtain an antibody with improved …
Number of citations: 80 link.springer.com
N Arrousse, R Salim, IB Obot, A Abdellaoui… - Journal of Molecular …, 2022 - Elsevier
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoic acid (opened form of Fluorescein) (NAR4) were investigated and compared to 3,6-dihydroxy-3H Spiro[isobenzofuran-1,9-xanthen]-3-one (…
Number of citations: 13 www.sciencedirect.com
F Su, R Guo, Z Yu, J Li, Z Liang, K Shi, S Ma… - Dalton …, 2018 - pubs.rsc.org
We demonstrate a novel example of tunable luminescence and the application of the delaminated FLN/OS-LRH composites (LRHs are layered rare-earth hydroxides, R = Tb, Y; FLN is …
Number of citations: 25 pubs.rsc.org

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